N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an amine group, a phenyl group, a methoxy group, and a sulfonamide group . These groups are common in many biologically active compounds and are often seen in pharmaceuticals .
Molecular Structure Analysis
The presence of the imidazole and pyrimidine rings in the compound suggests that it may have the ability to participate in hydrogen bonding and pi stacking interactions. These interactions are often important in the binding of drugs to their target proteins .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the rings can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the sulfonamide and the amine could make the compound more soluble in polar solvents .Scientific Research Applications
Catalytic Applications
An efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation was developed, showing broad functional group tolerance and high yields for various cyanated imidazopyridines. This method exhibits unique characteristics such as high bis-cyanation selectivity and operational convenience, facilitating gram-scale production (Zhu et al., 2017).
Synthetic Methodology
A two-step regioselective synthesis of 3‐(Sulfonylamino)imidazo[1,2‐a]pyrimidines from 2‐Aminopyrimidines and N‐(2,2‐Dichloro‐2‐phenylethylidene)arensulfonamides was reported, showcasing a novel pathway to imidazo[1,2-a]pyrimidin-3-ylsulfonamides with good yields. The process involves nucleophilic addition and cyclization steps, highlighting a tentative mechanism for the formation of annulated heterocyclic derivatives through Dimroth rearrangement (Rozentsveig et al., 2014).
Photodynamic Therapy Applications
A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their potential for photodynamic therapy applications. The compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photosensitization in cancer treatment (Pişkin et al., 2020).
Antineoplastic Activity
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antineoplastic activity. Certain derivatives showed variable degrees of activity against cancer cell lines, contributing to ongoing efforts in developing new antineoplastic agents (Abdel-Hafez, 2007).
Polymer Science
A novel synthetic approach to poly(p-benzenesulfonamide) through self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions was described. This work highlights the potential for creating materials with specific properties, including solubility in polar aprotic solvents and aqueous sodium hydroxide, and less thermal stability compared to completely aromatic polyamides (Saegusa et al., 1987).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile heterocyclic nucleus . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of the imidazole ring, a biologically accepted pharmacophore, allows these compounds to interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives may be influenced by various factors, including ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-15-3-8-18(30-2)19(11-15)31(28,29)26-17-6-4-16(5-7-17)25-20-12-21(24-13-23-20)27-10-9-22-14-27/h3-14,26H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLONZTRRLSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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